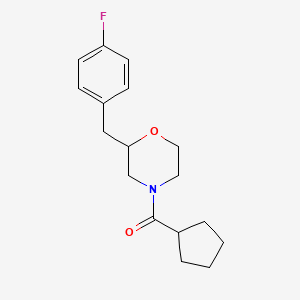
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine, also known as FC-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which leads to an increase in the activity of the receptor. This increase in activity leads to an increase in the activity of the neurotransmitter system, which can have a range of effects depending on the specific receptor subtypes that are modulated.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its modulation of the GABA-A receptor. This modulation can lead to changes in the activity of the neurotransmitter system, which can have a range of effects on the body. For example, this compound has been found to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders. It has also been found to have anticonvulsant effects, which suggests that it may have potential as a treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in a range of experiments. Another advantage is its specificity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that this compound is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are many future directions for the research of 4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine. One direction is to further investigate its potential applications in the treatment of neurological disorders such as anxiety and epilepsy. Another direction is to explore its potential as a tool for studying the GABA-A receptor and the role it plays in neurotransmitter activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine involves the reaction of 4-fluorobenzylamine with cyclopentanone in the presence of morpholine and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form this compound. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine has been found to have potential applications in scientific research. It has been shown to bind to a specific site on the GABA-A receptor, which is important in the regulation of neurotransmitter activity in the brain. This binding has been found to modulate the activity of the receptor, leading to changes in the activity of the neurotransmitter system. This modulation has been found to have potential applications in the treatment of neurological disorders such as anxiety and epilepsy.
Propiedades
IUPAC Name |
cyclopentyl-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-15-7-5-13(6-8-15)11-16-12-19(9-10-21-16)17(20)14-3-1-2-4-14/h5-8,14,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMDZRVOLQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(3-oxo-3-{2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B6088885.png)
![3-(4-bromophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6088888.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)
![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)